molecular formula C12H12BrNO2 B559583 N-(4-Bromobutyl)phthalimide CAS No. 5394-18-3

N-(4-Bromobutyl)phthalimide

Cat. No. B559583
CAS RN: 5394-18-3
M. Wt: 282.13 g/mol
InChI Key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
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Scientific Research Applications

  • Solvation Dynamics in Protein and Microemulsions : 4-(N-bromoacetylamino)-phthalimide, a related compound, has been utilized as a solvation probe for protein and microemulsions, showing distinct photophysics compared to its parent compound and providing insights into solvation dynamics around proteins (Mandal et al., 2002).

  • Synthesis of Cancer Chemopreventive Compounds : N-(4-bromobutyl)phthalimide plays a role in the synthesis of sulforamate, a cancer chemopreventive compound. Its synthesis with a phase transfer catalyst has been studied, offering a simple operation and efficient completion (Chen Tie, 2002).

  • DNA Modification : It has been employed for O6-protection of guanosine in DNA, showcasing a novel strategy for simultaneous protection of amino and O6-functions of deoxyguanosine, which is crucial in nucleic acid chemistry (Kumar et al., 1995).

  • Synthesis of Homohistamine and Related Compounds : N-(4-oxopentyl)phthalimide, an isomer of N-(4-bromobutyl)phthalimide, was used in synthesizing homohistamine and related compounds, instrumental in the study of histamine-related biological processes (Elz & Schunack, 1987).

  • Radioimmunoassay Development : It has been used in the production of an antiserum to nortriptyline, a tricyclic antidepressant, demonstrating its utility in developing specific antibodies for pharmaceutical compounds (Aherne et al., 1976).

  • Modification of Biopolymers for Microcapsules : Chemical modification of chitosan with N-(4-bromobutyl)phthalimide and other derivatives has been researched for creating microcapsules, highlighting its role in material science and drug delivery systems (Dunn et al., 1993).

Future Directions

N-(4-Bromobutyl)phthalimide continues to be used in organic synthesis and the production of pharmaceuticals34. However, specific future directions are not mentioned in the available resources.


Relevant Papers
The relevant papers for N-(4-Bromobutyl)phthalimide were not found in the available resources. Further research may be needed to find specific papers related to this compound.


properties

IUPAC Name

2-(4-bromobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWTIGUWHJKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202228
Record name N-(4-Bromobutyl)phthalimide
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Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobutyl)phthalimide

CAS RN

5394-18-3
Record name 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(4-Bromobutyl)phthalimide
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Record name N-(4-Bromobutyl)phthalimide
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Record name N-(4-Bromobutyl)phthalimide
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Record name N-(4-bromobutyl)phthalimide
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Synthesis routes and methods I

Procedure details

A mixture of phthalimide potassium salt (2 g; 10.8 mmol), 1,4-dibromobutane (10.8 g; 50 mmol) and dry dimethylformamide (10 ml) was stirred at a bath temperature of 90° to 100° C. for 10 hours. The precipitated crystals were removed by filtration, and the filtrate was concentrated under reduced pressure. Excess of 1,4-dibromobutane was removed by distillation, and the residue was purified by silica gel column chromatography to give the objective compound. M.P., 81°-82° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

First, N-(4-bromobutyl)phthalimide is synthesized from a mixture of 30 mmol potassium phthalimide and 100 mmol 1,4 dibromobutane in 50 ml DMF. The solution is stirred for 2 hours at 60° C., and the DMF and 1,4-dibromobutane is evaporated off in vacuo. The remaining residue is extracted with CHCl3 and H2O. The resulting white compound is recrystallized from ethyl alcohol. See Chem. Pharm. Bull. 32: 3428 (1984). ##STR2##
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a hot solution (90° C.) of dibromobutane (1.50 kg, 6.95 mol) in dimethylformamide (1.7 L) was added potassium phthalimide (329 g, 1.74 mol). The solution was stirred at 90° C. for 5 hours. The solution was cooled to room temperature prior to the addition of water (900 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L). The organic layer was dried (MgSO4) and concentrated under reduced pressure. Hexane (3.0 L) was added to the residue and the solid (mostly diphthalimide side product) was filtered. Hexane (1.0 L) was added to the filtrate and the resulting mixture was placed at −20° C. for 1.5 hours. the precipitate was filtered and dried under vacuum to afford 285 g (58%) of 2-(4-bromo-butyl)-isoindole-1,3-dione as white solid. 1H NMR (CDCl3) δ 1.75-7.95 (m, 4H), 3.44 (t, 2H, J=6.5 Hz), 3.71 (t, 2H, J=6.5 Hz), 7.65-7.75 (m, 2H), 7.80-7.90 (m, 2H). 13C NMR (CDCl3) δ 27.64, 30.22, 33.26, 37.35, 123.68, 132.42, 134.42, 168.79.
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
313
Citations
S Tomasi, ML Roch, J Renault… - Pharmacy and …, 2000 - Wiley Online Library
Many problems are encountered in the synthesis of polyamines, natural compounds of biological interest. We describe here the rapid optimization of experimental conditions for the …
Number of citations: 7 onlinelibrary.wiley.com
A Chopra, A Fatima, SK Srivastava, N Siddiqui… - Journal of Molecular …, 2021 - Elsevier
Reaction of N-[4‑bromo butyl] phthalimide) with C 6 H 5 Te − Na + (generated insitu) under N 2 environment gives N-[4-(phenyl telluro)butyl] phthalimide (L) as a cream color solid. …
Number of citations: 3 www.sciencedirect.com
M NIITSU, H SANO, K SAMEJIMA - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
Tertiary tetraamines and quaternary pentaamines composed of aminopropyl and/or aminobutyl groups were synthesized as authentic samples for the identification of naturally occurring …
Number of citations: 28 www.jstage.jst.go.jp
K SAMEJIMA, Y TAKEDA, M KAWASE… - Chemical and …, 1984 - jstage.jst.go.jp
A total synthesis of polyamines was developed using potassium phthalimide as a sole nitrogen source. 15 N-Enriched phthalimide was prepared almost quantitatively from 15 N-…
Number of citations: 77 www.jstage.jst.go.jp
M NIITSU, K SAMEJIMA - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
The kinds of linear pentaamines with various combinations of 3 or 4 methylene chain intervals were synthesized. The methods were tentatively classified into two, leading to symmetrical …
Number of citations: 88 www.jstage.jst.go.jp
K AOKI, Y KUROIWA - Journal of pharmacobio-dynamics, 1983 - jstage.jst.go.jp
MATERIALS AND METHODS Alkaline phosphatase from calf intestine (grade I) was purchased from Boehringer Mann-heim, Mannheim, Germany, l-ethyl-S-(B dimethylaminopropyl) …
Number of citations: 38 www.jstage.jst.go.jp
KK Dubey, RK Singh, K Misra - Neurochemistry international, 1997 - Elsevier
A new versatile fluorescent tag, 4-acetylamino-1,8-naphthalimido-N-caproic acid (NCA) has been synthesized and characterized, and the optimal conditions for the maximum …
Number of citations: 12 www.sciencedirect.com
GW Aherne, EM Piall, V Marks - British Journal of Clinical …, 1976 - ncbi.nlm.nih.gov
An antiserum to nortriptyline has been produced in a sheep against a nortriptyline-bovine serum albumin conjugate. The conjugate was prepared using the reagent N-(4-bromobutyl) …
Number of citations: 44 www.ncbi.nlm.nih.gov
鮫島啓二郎, 武田育子, 川瀬雅子, 岡田正志… - Chemical and …, 1984 - jlc.jst.go.jp
A total synthesis of polyamines was developed using potassium phthalimide as a sole nitrogen source. N-Enriched phthalimide was prepared almost quantitatively from 15 N-enriched …
Number of citations: 3 jlc.jst.go.jp
KK Dubey, Y Singh, S Kumar, RK Singh, K Misra - 2002 - nopr.niscpr.res.in
Labelling of oligonucleotides can be carried out at 5'- and / or 3'-positions, phosphate backbone or nucleobases. The widely used labelling strategies, however, involve labelling of 5'- …
Number of citations: 1 nopr.niscpr.res.in

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